N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
This compound features a thiazolo[4,5-d]pyridazin core, a bicyclic heteroaromatic system fused with a thiazole ring. Key structural elements include:
- 7-Phenyl substituent: Provides steric bulk and modulates lipophilicity.
This structure is distinct from simpler thiazole or pyridazine derivatives due to its fused heterocyclic system and strategically placed substituents, which may confer unique pharmacological or physicochemical properties .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-13-23-20-21(31-13)19(14-7-5-4-6-8-14)25-26(22(20)28)12-18(27)24-16-10-9-15(29-2)11-17(16)30-3/h4-11H,12H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFSKWSCVYPJDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological activity, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 436.49 g/mol. The compound features a thiazolo[4,5-d]pyridazin moiety, which is notable for its potential biological activities.
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes findings from different studies regarding its anticancer properties:
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HeLa | 29 | High cytotoxicity observed |
| MCF-7 | 73 | Moderate cytotoxicity |
| Caco-2 | <10 | Strong inhibition of proliferation |
These results suggest that the compound may effectively inhibit tumor growth and induce apoptosis in cancer cells.
Antimicrobial Activity
Research has also evaluated the antimicrobial properties of this compound. It has shown varying degrees of activity against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 15 | Moderate |
| Escherichia coli | 12 | Low |
| Bacillus subtilis | 18 | High |
The compound's effectiveness against Bacillus subtilis indicates potential as an antimicrobial agent.
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study conducted by Khadra et al. evaluated the cytotoxic effects of various thiazole derivatives, including this compound. The compound demonstrated promising activity against HeLa and MCF-7 cell lines with IC50 values indicating significant cytotoxicity .
- Mechanism of Action : Research suggests that the compound may interact with specific biological targets involved in cancer progression. Interaction studies have indicated binding affinities with enzymes critical for tumor growth regulation .
- Comparative Analysis : A comparative study highlighted that similar compounds with different substituents exhibited varied biological activities. For instance, compounds with additional halogen substitutions showed enhanced anticancer properties compared to their non-substituted counterparts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolo[4,5-d]Pyridazin Derivatives
Key Observations :
- Position 7 Substitution: Phenyl (target compound) vs. thienyl () or methyl () alters electronic and steric profiles.
- Acetamide Modifications : The 2,4-dimethoxyphenyl group in the target compound contrasts with 4-chlorophenyl (electron-withdrawing) and benzenesulfonamide (polar, hydrogen-bonding). Methoxy groups may enhance metabolic stability compared to halogenated analogs .
Quinazolinone and Benzothiazole-Based Acetamides
Key Observations :
- Core Flexibility: Quinazolinone () and benzothiazole () cores exhibit diverse bioactivities, suggesting the thiazolo[4,5-d]pyridazin core in the target compound may similarly be tunable for specific targets.
- Acetamide Linkage : Common across all compounds, enabling conjugation of aromatic/heterocyclic moieties to bioactive scaffolds.
Spectroscopic Characterization
All compounds in the evidence were confirmed via:
Implications for Future Research
- Bioactivity Screening : The target compound’s dimethoxyphenyl group may confer antioxidant or anti-inflammatory properties, as seen in ’s coumarin-acetamide hybrids.
- Structure-Activity Relationship (SAR) : Systematic variation of position 7 (e.g., introducing electron-deficient aryl groups) and acetamide substituents (e.g., sulfonamides for polarity) could optimize pharmacokinetic profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
